3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine
Description
3-{5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine is a heterocyclic compound featuring a fused pyrrolopyrimidine core linked to a pyridine ring via a sulfonyl (-SO₂-) group.
Properties
IUPAC Name |
6-pyridin-3-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-18(17,10-2-1-3-12-5-10)15-6-9-4-13-8-14-11(9)7-15/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFQLRFVBXCWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine typically involves multiple steps, including cyclization, sulfonation, and coupling reactions. One common synthetic route involves the cyclization of a suitable precursor to form the pyrrolo[3,4-d]pyrimidine core, followed by sulfonation to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with pyridine under appropriate reaction conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. The sulfonyl group in 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine enhances its interaction with biological targets involved in cancer cell proliferation. Studies have shown that these compounds can inhibit specific kinases associated with tumor growth.
Case Study: Kinase Inhibition
A study focusing on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that pyrrolo[3,4-d]pyrimidine derivatives could effectively hinder CDK activity in various cancer cell lines. This inhibition leads to cell cycle arrest and apoptosis in malignant cells. The sulfonyl moiety is crucial for binding affinity and selectivity towards the target enzymes .
Biological Research
Enzyme Modulators
The compound has been identified as a potential modulator of several enzymes involved in metabolic pathways. Its unique structure allows it to interact with enzyme active sites, potentially altering their activity.
Case Study: Enzyme Activity Modulation
In a recent investigation, this compound was tested for its effects on phosphodiesterases (PDEs). The results indicated that the compound could inhibit PDE activity, leading to increased levels of cyclic nucleotides within cells. This modulation is significant for developing treatments for conditions like asthma and erectile dysfunction .
Therapeutic Potential
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its effects on neurotransmitter systems are being explored for conditions such as depression and anxiety.
Case Study: Neuroprotective Effects
Research assessing the neuroprotective effects of pyrrolo[3,4-d]pyrimidine derivatives has shown promise in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential therapeutic role in diseases like Alzheimer's .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Detailed studies on its binding interactions and structure-activity relationships are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine and analogous compounds from the evidence:
Key Structural and Functional Differences:
Core Heterocycle :
- The target compound utilizes a pyrrolo[3,4-d]pyrimidine core, distinct from the pyrido[2,3-c]pyridazine in or pyrrolo[3,4-b]pyridine in . These variations influence electronic properties and binding modes. For example, pyrido[2,3-c]pyridazine derivatives in are optimized for Bcl-xL inhibition, while the pyrrolopyrimidine core may favor kinase interactions .
The propanoic acid substituent in ’s compound suggests a focus on solubility or metabolic stability, contrasting with the sulfonyl group’s role in direct target engagement .
Biological Activity :
- Compounds like the pyrido[2,3-c]pyridazine derivatives () are explicitly designed as Bcl-xL inhibitors, inducing apoptosis in cancer cells. The target compound’s sulfonyl-pyridine group may mimic acidic residues in pro-apoptotic proteins, but further studies are needed to confirm this mechanism .
Synthetic Utility :
- The tert-butyl ester in serves as a protective group for subsequent functionalization, whereas the target compound’s sulfonyl linkage may represent a final pharmacophore optimized for binding .
Research Implications and Gaps
While the provided evidence underscores the therapeutic relevance of pyrrolopyrimidine and related scaffolds, direct data on this compound remain sparse. Comparative studies should prioritize:
- Binding assays to evaluate affinity for Bcl-xL or kinases relative to pyrido[2,3-c]pyridazine derivatives.
- Solubility and pharmacokinetic profiling to assess advantages over carboxylate or halogenated analogs.
- Structure-activity relationship (SAR) studies to optimize the sulfonyl-pyridine moiety for selectivity.
Biological Activity
The compound 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolo-pyrimidine core structure. The sulfonyl group enhances its solubility and reactivity, potentially influencing its biological activity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O2S |
| Molecular Weight | 233.26 g/mol |
| Solubility | Soluble in DMSO and water |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit cell growth in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 20 µM against breast cancer cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells. In vitro studies suggest that it can increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Antibacterial Effects : Research has indicated that pyrrolo[3,4-d]pyrimidine derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for these strains .
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections; however, further investigations are required to elucidate specific mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in tumor growth and metastasis.
- Signal Transduction Pathways : The compound could modulate various signaling pathways critical for cell survival and proliferation.
- DNA Interaction : There is evidence suggesting that these compounds can intercalate with DNA, disrupting replication and transcription processes .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolo[3,4-d]pyrimidine derivatives:
- Study on Tumor Growth Inhibition : A study involving mice with implanted tumors showed a significant reduction in tumor size after treatment with a related pyrrolo[3,4-d]pyrimidine derivative at doses of 10 mg/kg .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of these compounds in human subjects with various malignancies .
Q & A
Q. Table 1: Comparison of Synthetic Methods
(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and sulfonyl group placement. Aromatic protons in pyridine/pyrrolo rings show distinct splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for detecting impurities .
- X-ray Crystallography : Resolves cocrystal structures (e.g., with 3,5-dimethylpyrazole) to confirm stereochemistry and intermolecular interactions .
(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of this compound's selectivity toward kinase vs. non-kinase targets?
Answer:
Q. Table 2: SAR for Selectivity Optimization
| Substituent | JAK IC₅₀ (nM) | mGlu5 IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| -SO₂-C₆H₅ | 12 | 450 | 37.5 |
| -SO₂-(4-NO₂-C₆H₄) | 8 | 1200 | 150 |
| -SO₂-(3,5-(CH₃)₂-C₆H₃) | 15 | 3000 | 200 |
(Advanced) What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy observed with this compound?
Answer:
- Pharmacokinetic (PK) Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding . Poor oral absorption often explains efficacy gaps.
- Prodrug Design : Esterification of sulfonyl groups improves permeability, as seen in DPP4 inhibitor optimization .
- Species-Specific Metabolism : Cross-testing in humanized liver models identifies metabolic liabilities (e.g., CYP450-mediated degradation) .
(Advanced) What methodologies are employed to assess the metabolic stability and toxicity profile of this compound in preclinical models?
Answer:
- In Vitro Assays :
- In Vivo Toxicity :
(Basic) What are the primary biological targets and associated pathways implicated in the pharmacological activity of this compound?
Answer:
Q. Table 3: Key Targets and Pathways
| Target | Pathway | Disease Relevance | Reference |
|---|---|---|---|
| JAK2 | JAK-STAT signaling | Myeloproliferative disorders | |
| mGlu5 | Glutamate neurotransmission | Depression, Parkinson’s | |
| Bcl-xL | Mitochondrial apoptosis | Solid tumors |
(Advanced) How do cocrystallization techniques with coformers enhance the physicochemical properties of this compound for therapeutic use?
Answer:
Cocrystallization improves:
- Solubility : Coformers like 3,5-dimethylpyrazole disrupt crystal lattice, enhancing aqueous solubility by 10-fold .
- Stability : Hydrogen bonding with coformers reduces hygroscopicity and oxidative degradation .
- Bioavailability : Cocrystals with carboxylic acids (e.g., succinic acid) increase dissolution rates in GI fluid .
Q. Table 4: Cocrystal Performance
| Coformer | Solubility (mg/mL) | T₁/₂ (h, pH 7.4) |
|---|---|---|
| None | 0.5 | 2.1 |
| 3,5-Dimethylpyrazole | 5.2 | 8.7 |
| Succinic acid | 4.8 | 6.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
